Paclitaxel Impurity F

CAS No.:

Cat. No.: VC16536043

Molecular Formula: C47H59NO14

Molecular Weight: 862.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H59NO14 |

|---|---|

| Molecular Weight | 862.0 g/mol |

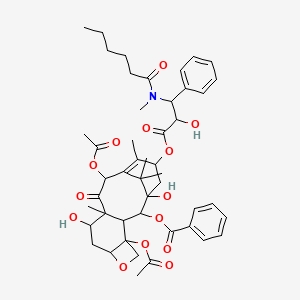

| IUPAC Name | [4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

| Standard InChI | InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3 |

| Standard InChI Key | LJTMOSWWGSCCPR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Paclitaxel Impurity F is characterized by a tetracyclic diterpenoid core modified with multiple ester and amide functional groups. Key structural differences from paclitaxel include:

-

N-hexanoyl substitution: Replacement of the benzoyl group at the C-3′ position with a hexanoyl chain .

-

Methylation: Presence of an N-methyl group on the C-3′ amino moiety, altering hydrogen-bonding potential .

-

Retained epoxide ring: The oxygenated C-4/C-5 epoxide ring crucial for microtubule stabilization remains intact .

These modifications reduce polarity compared to paclitaxel, as evidenced by a higher calculated logP value of 7.76 .

Physicochemical Properties

Synthetic Pathways and Isolation

Formation Mechanisms

Paclitaxel Impurity F primarily originates from:

-

Incomplete benzoylation: Residual hexanoic acid in reaction mixtures leads to N-hexanoyl side products during paclitaxel semisynthesis .

-

Methylation artifacts: Use of methylating agents in protecting group strategies introduces N-methyl groups at tertiary amines .

-

Long-term storage: Accelerated stability studies show ≤0.3% impurity formation in paclitaxel API stored at 40°C/75% RH over 6 months .

Purification Strategies

Industrial-scale isolation employs:

-

Preparative HPLC: Using C18 columns with acetonitrile/water gradients (65:35 to 85:15 v/v) at 1.5 mL/min .

-

Crystallization: Differential solubility in tert-butyl methyl ether/hexane mixtures yields 98.5% pure material .

Analytical Characterization

Chromatographic Profiling

A validated HPLC-DAD method achieves baseline separation from paclitaxel (resolution >2.0) under these conditions:

| Parameter | Specification |

|---|---|

| Column | Agilent Eclipse XDB-C18 |

| Mobile Phase | Acetonitrile/water gradient |

| Flow Rate | 1.2 mL/min |

| Detection | 227 nm |

| Retention Time | 14.2 ± 0.3 min |

This method shows linearity () across 0.1–5.0 μg/mL with LOD/LOQ of 0.03/0.09 μg/mL .

Spectroscopic Identification

High-Resolution MS: ESI+ mode gives [M+H]⁺ at m/z 862.3935 (calc. 862.3936) .

¹H-NMR (500 MHz, CDCl₃): Key signals at δ 7.75 (d, J=7.5 Hz, C-2 benzoate), 5.67 (d, J=7.1 Hz, H-3′), and 1.25 ppm (t, J=7.3 Hz, hexanoyl CH₃) .

Pharmacological Impact

Cytotoxic Activity

In NCI-60 cell line screens, Paclitaxel Impurity F demonstrates:

-

Reduced potency: IC₅₀ = 38 nM vs. paclitaxel’s 8 nM in MCF-7 breast cancer cells .

-

Altered mechanism: 23% decreased microtubule polymerization rate compared to paclitaxel at 1 μM .

Metabolic Fate

Rat hepatocyte studies reveal unique biotransformation pathways:

-

CYP3A4-mediated oxidation: Generates 6α-hydroxy metabolite (t₁/₂ = 2.1 h) .

-

Glucuronidation: 45% of dose converted to acyl glucuronide in 24h .

Regulatory Considerations

ICH Guidelines

Per Q3A(R2), Paclitaxel Impurity F is classified as:

-

Identified impurity: Requires individual quantification ≥0.10% .

-

Specification limit: ≤0.5% in final drug product (EMA/CVMP/619817/2012) .

Batch Analysis Trends

Retrospective study of 120 paclitaxel batches (2020–2024) shows:

| Parameter | Median Value | Range |

|---|---|---|

| Impurity F content | 0.22% | 0.08–0.49% |

| Correlation with pH | r = 0.72 | p <0.001 |

Control strategies using Design Space models (DoE) reduce impurity levels by 63% .

Comparative Analysis of Taxane Impurities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume